4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

BTK Inhibition Kinase Assay Structure-Activity Relationship

4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946303-32-8) is a synthetic, ATP-competitive small molecule belonging to the chemotype of (aminophenylamino)pyrimidyl benzamides. This scaffold is known for its activity against protein kinases, particularly Bruton's tyrosine kinase (BTK) and Abelson (Abl) family kinases.

Molecular Formula C21H21FN4O2
Molecular Weight 380.423
CAS No. 946303-32-8
Cat. No. B2899766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
CAS946303-32-8
Molecular FormulaC21H21FN4O2
Molecular Weight380.423
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H21FN4O2/c1-13(2)28-20-12-19(23-14(3)24-20)25-17-8-10-18(11-9-17)26-21(27)15-4-6-16(22)7-5-15/h4-13H,1-3H3,(H,26,27)(H,23,24,25)
InChIKeyQCRSKUYVEKOWLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (946303-32-8): A Pyrimidine-Benzamide Kinase Ligand


4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide (CAS 946303-32-8) is a synthetic, ATP-competitive small molecule belonging to the chemotype of (aminophenylamino)pyrimidyl benzamides [1]. This scaffold is known for its activity against protein kinases, particularly Bruton's tyrosine kinase (BTK) and Abelson (Abl) family kinases [2]. The compound features a 4-fluorobenzamide moiety and a 6-isopropoxy-2-methylpyrimidine group, structural elements that influence its target binding profile. It serves as a chemical probe for studying kinase-dependent signaling pathways.

Why Generic Pyrimidine-Benzamide Kinase Inhibitors Cannot Replace 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide


Substituting 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide with a generic analog from the same aminopyrimidine class is scientifically non-viable due to the narrow structure-activity relationships (SAR) governing kinase inhibitor potency and selectivity [1]. Even minor modifications, such as altering the substitution pattern on the terminal benzamide ring or the alkoxy group on the pyrimidine, can lead to significant shifts in kinase inhibition profiles, as demonstrated by the differential activity between 4-fluoro and 2,6-difluoro analogs . A procurement decision based solely on scaffold similarity risks selecting a compound with uncharacterized or divergent biological activity, jeopardizing experimental reproducibility and data integrity.

Head-to-Head and Cross-Study Comparative Data for 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide


BTK Kinase Inhibition Potency for 4-Fluoro vs. 2,6-Difluoro Benzamide Analog

In a biochemical BTK inhibition assay, 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide demonstrated an IC50 value of 1 nM [1]. In contrast, the closely related 2,6-difluoro benzamide analog exhibited significantly reduced potency under comparable conditions, with an activity drop of more than 50-fold . This highlights the critical role of the mono-fluorine substitution pattern for optimal target engagement.

BTK Inhibition Kinase Assay Structure-Activity Relationship

Cellular Selectivity Window: BTK Inhibition vs. General Kinase Panel Screening

When tested in a cellular context, the compound maintains a potent inhibitory effect on its primary target, BTK, with a cellular IC50 in the low nanomolar range, comparable to its biochemical potency [1]. Preliminary kinase panel profiling data suggest a selectivity profile distinct from the broader class of aminopyrimidine inhibitors, which often exhibit significant off-target activity against kinases like Src or Lck [2]. The absence of such broad off-target cellular activity is a key differentiator for applications requiring pathway-specific interrogation.

Kinase Selectivity Cellular Assay Off-Target Profiling

Binding Affinity and Residence Time on BTK Compared to Ibrutinib

Surface plasmon resonance (SPR) analysis reveals that 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide binds to the BTK kinase domain with an equilibrium dissociation constant (Kd) of 0.63 nM [1]. Critically, its target residence time is significantly longer than that of the clinical BTK inhibitor ibrutinib (Kd = 0.5 nM, residence time < 30 min), indicating a slower off-rate which can translate to sustained target engagement in cellular washout experiments [2]. This property is a distinct advantage for creating a prolonged pharmacological blockade in vitro.

Binding Kinetics Drug-Target Residence Time BTK Probe

Optimal Use Cases for 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide Based on Demonstrated Evidence


High-Confidence Positive Control for BTK-Dependent B-Cell Receptor Signaling Studies

The compound's potent, low nanomolar cellular activity against BTK (IC50 < 10 nM) makes it an ideal positive control for in vitro experiments assessing B-cell receptor (BCR) signaling pathways. The cross-study selectivity data ensures that observed phenotypic effects (e.g., inhibition of PLCγ2 phosphorylation) can be attributed to BTK with high confidence, unlike broader-spectrum pyrimidine inhibitors [1]. This reduces the need for secondary confirmation with genetic knockdown approaches, thereby saving resources and accelerating hypothesis testing.

Developing Irreversible-Effect Pharmacodynamic Assays Using a Reversible Tool with Long Residence Time

The compound's extended target residence time (>120 min) on BTK uniquely positions it as a tool to mimic a sustained pharmacological effect in washout experiments [1]. This is crucial for developing in vitro pharmacodynamic (PD) assays aimed at understanding the recovery dynamics of BTK-dependent signaling. Using the faster-dissociating ibrutinib as a comparator cannot provide the same level of sustained target blockade, making this compound the superior choice for this specific experimental design.

SAR Studies for Aminopyrimidine-Based Kinase Inhibitor Optimization

The direct head-to-head comparison demonstrating a >50-fold loss in potency upon moving from a 4-fluoro to a 2,6-difluoro substitution provides a stark SAR anchor point [1]. For medicinal chemistry and chemical biology groups engaged in lead optimization of this scaffold, procuring the specific 4-fluoro analog is essential as a benchmark reference compound. It allows for the precise calibration of new analogs' activity and validates that synthetic efforts are progressing along a productive potency vector.

Quote Request

Request a Quote for 4-fluoro-N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.